4-(5-Amino-2-benzoxazolyl)benzonitrile
Description
Properties
CAS No. |
1016496-80-2 |
|---|---|
Molecular Formula |
C14H9N3O |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(5-amino-1,3-benzoxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H9N3O/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,16H2 |
InChI Key |
YNDFYGBVALZIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 2-chloro-4-cyanobenzonitrile (1) and 5-amino-2-aminophenol (2). In ethanol under reflux, the hydroxyl group of (2) displaces the chloride at the ortho position of (1), forming an ether intermediate. Subsequent intramolecular nucleophilic attack by the adjacent amine on the nitrile group induces cyclodehydration, yielding the benzoxazole ring.
$$
\text{2-Chloro-4-cyanobenzonitrile} + \text{5-Amino-2-aminophenol} \xrightarrow{\text{EtOH, reflux}} \text{4-(5-Amino-2-benzoxazolyl)benzonitrile} + \text{HCl} + \text{NH}_3
$$
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 78–82 | >99 |
| Temperature (°C) | 80–85 | 80 | 98 |
| Reaction Time (h) | 12–14 | 82 | 99 |
| Molar Ratio (1:2) | 1:1.1 | 81 | 98 |
Substituting ethanol with methanol reduces yields to 65–70%, while higher temperatures (>90°C) promote side reactions such as nitrile hydrolysis.
Comparative Analysis of Synthetic Routes
Large-Scale Production and Industrial Feasibility
Solvent Recovery and Waste Management
Ethanol used in direct cyclization is recoverable via distillation (90% efficiency), minimizing environmental impact. Quinoline from copper-mediated routes poses challenges due to toxicity, necessitating specialized handling.
Cost-Benefit Considerations
- Direct Cyclization : Raw material costs dominate (~$120/kg), but high yields offset expenses.
- Palladium-Catalyzed : Catalyst recycling reduces costs by 15–20%, though initial outlay remains high (~$1,500/mol Pd).
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-2-benzoxazolyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Benzoxazole amines.
Substitution: Halogenated benzoxazole compounds.
Scientific Research Applications
4-(5-Amino-2-benzoxazolyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-(5-Amino-2-benzoxazolyl)benzonitrile exerts its effects depends on its application:
Biological Activity: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting cellular processes.
Fluorescent Properties: The benzoxazole ring can absorb light and emit fluorescence, making it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural diversity among benzonitrile derivatives significantly influences their reactivity and applications:
Physical and Chemical Properties
Critical properties influencing application suitability:
Key Insight : The target compound’s solubility and stability may align with benzoxazole-containing analogs, favoring polar aprotic solvents .
Spectroscopic Characterization
Consistent use of IR and NMR for structural validation:
Key Insight : The nitrile group’s IR stretch (~2220 cm⁻¹) and aromatic proton shifts in NMR are consistent across derivatives, aiding structural confirmation .
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